molecular formula C19H14F3N5O3S B2920690 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888417-00-3

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2920690
CAS No.: 888417-00-3
M. Wt: 449.41
InChI Key: ITASWIFJFHQPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of DFPFA involves several steps, including the introduction of fluorine atoms. While I don’t have specific papers on this exact compound, I can discuss general methods for synthesizing fluorinated pyridines, which share some similarities. Researchers have employed techniques such as the Umemoto reaction , Balts-Schiemann reaction , and cyclization to prepare fluoropyridines . These methods allow for the incorporation of fluorine atoms into the aromatic ring, resulting in compounds with unique properties.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

This research explored the synthesis of new diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, and their polymerization with various anhydrides. The resulting polymers showed good solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C. The polymers' specific heat capacity and maximum degradation temperatures were also examined, indicating potential applications in materials science (Butt et al., 2005).

Lewis Acid Stabilization of Cis Secondary Amide Conformation

This study focused on N-(pyrimidin-2-yl)pentafluorobenzamide, which adopts a cis amide bond in solid state due to the pyrimidyl nitrogen pointing towards the perfluorophenyl ring. The solvent-dependent conformational equilibrium of this compound highlights the entropic favorability of the cis rotamer. This research may contribute to the understanding of molecular conformations in different environments (Forbes et al., 2001).

Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine

This study synthesized new 5-arylidene derivatives containing a fluorine atom in the benzoyl group. The compounds showed promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group was found to be crucial for enhancing antimicrobial activity (Desai et al., 2013).

Synthesis and Structural Characterization of Polyfluorinated Benzamides

This research synthesized various fluoroaromatic compounds, including polyfluorinated benzamides. The compounds were evaluated as inhibitors of angiogenesis using a rat aortic ring assay, demonstrating their potential in medicinal chemistry and cancer treatment (Steinebach et al., 2018).

Synthesis of 2-(2,6-Difluorophenyl)-1H-imidazol-5(4H)-one and Reaction Mechanism

This study involved the synthesis of a new chemical reagent from N-(2-amino-2-oxoethyl)-2,6-difluorobenzamide and explored the reaction mechanism. The structure of the synthesized compound was confirmed using various spectroscopic techniques (Wan Ming-hui, 2014).

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-6-5-11(21)7-12(13)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITASWIFJFHQPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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